N-benzyl-1-(2,4-dimethoxyphenyl)-N-ethyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-benzyl-1-(2,4-dimethoxyphenyl)-N-ethyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a benzyl group, a dimethoxyphenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(2,4-dimethoxyphenyl)-N-ethyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the core pyrrolidine ring. This can be achieved through a series of reactions including amide formation, alkylation, and cyclization. Specific reagents and conditions may vary, but common steps include:
Amide Formation: Reacting an appropriate amine with a carboxylic acid derivative to form the amide bond.
Alkylation: Introducing the benzyl and ethyl groups through alkylation reactions using alkyl halides.
Cyclization: Forming the pyrrolidine ring through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(2,4-dimethoxyphenyl)-N-ethyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and ethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-1-(2,4-dimethoxyphenyl)-N-ethyl-5-oxopyrrolidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-1-(2,4-dimethoxyphenyl)-N-ethyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride
- N-benzyl-1-(2,4-dimethoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide
Uniqueness
N-benzyl-1-(2,4-dimethoxyphenyl)-N-ethyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C22H26N2O4 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-benzyl-1-(2,4-dimethoxyphenyl)-N-ethyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H26N2O4/c1-4-23(14-16-8-6-5-7-9-16)22(26)17-12-21(25)24(15-17)19-11-10-18(27-2)13-20(19)28-3/h5-11,13,17H,4,12,14-15H2,1-3H3 |
InChI Key |
AQQWGVQFRMOIMA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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